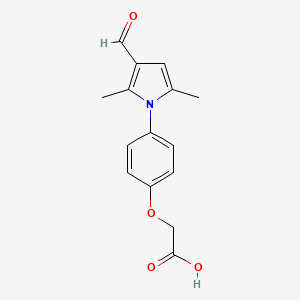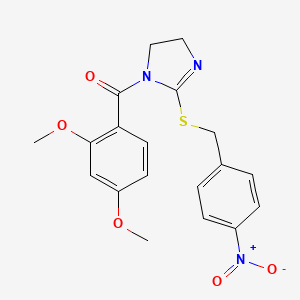
(2,4-dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it be converted into?) or a product (how can it be synthesized?).Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.科学的研究の応用
Synthesis and Biological Activities
Antioxidant Activities : The synthesis of phenol derivatives, including a similar structure, shows significant antioxidant profiles, with some molecules displaying powerful antioxidant activities compared to standards. These phenols have also been evaluated for their inhibition effects against various enzymes, indicating their potential in medicinal chemistry for developing antioxidant agents (Tekin Artunç et al., 2020).
Anti-tumor Agents : Derivatives based on the 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester structure, which is similar in complexity to the queried compound, have been investigated for their selective cytotoxicity against tumorigenic cell lines. These studies have led to the design and synthesis of biologically stable derivatives expected to have prolonged action as anticancer agents in the human body (I. Hayakawa et al., 2004).
Polymeric Materials : Novel poly(amide-ether)s bearing imidazole pendants have been synthesized, indicating the application of similar compounds in creating materials with unique physical and optical properties. These polymers demonstrate significant solubility, thermal stability, and fluorescence emission, highlighting their potential in materials science for applications requiring thermal stability and optical activity (M. Ghaemy et al., 2013).
Chemical Transformations
- Eco-Friendly Oxidation Methods : Research into converting benzylic alcohols to aldehydes, ketones, and carboxylic acids using eco-friendly methods without additives showcases the versatility of similar structures in synthetic chemistry. Such studies contribute to developing greener chemical processes (Naohiro Fukuda et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
将来の方向性
Future directions could involve potential applications of the compound, further reactions it could be used in, or other research that could be done to learn more about it.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-15-7-8-16(17(11-15)27-2)18(23)21-10-9-20-19(21)28-12-13-3-5-14(6-4-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPHJRLBFUETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


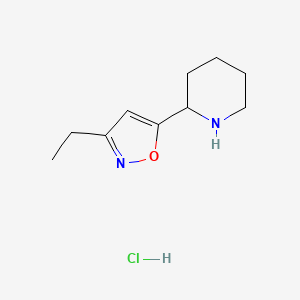
![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)
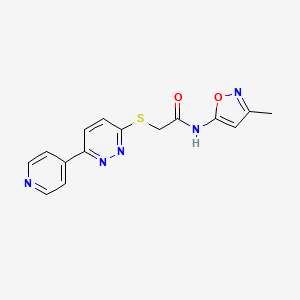
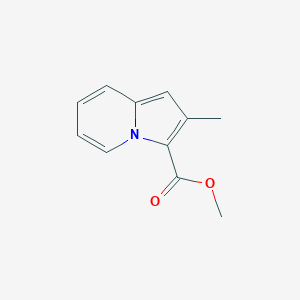
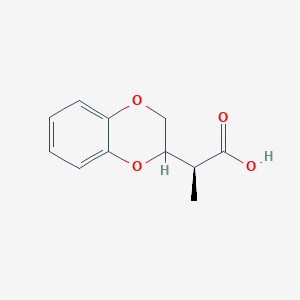
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
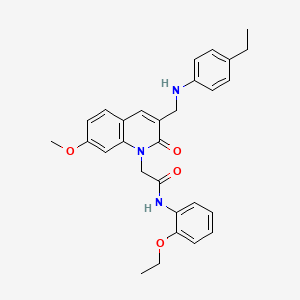
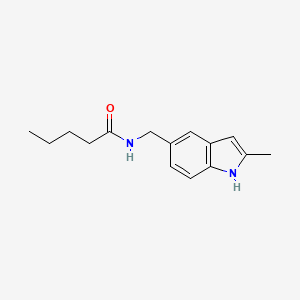
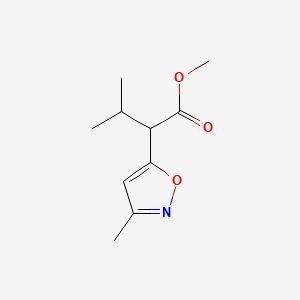
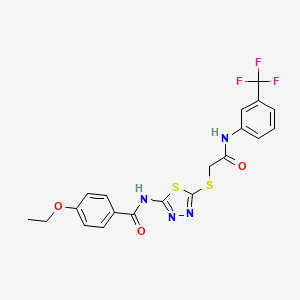
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
